molecular formula C11H15NO6S B1331718 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid CAS No. 6628-11-1

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Cat. No.: B1331718
CAS No.: 6628-11-1
M. Wt: 289.31 g/mol
InChI Key: VSAROEOXRAJEFU-UHFFFAOYSA-N
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Description

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is a versatile chemical compound widely used in scientific research. Its unique properties make it an ideal candidate for various applications, such as drug synthesis, polymer chemistry, and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-hydroxyethyl)sulfamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler sulfamoyl compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfamoyl compounds, and various substituted benzoic acid derivatives .

Scientific Research Applications

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid include:

  • 4-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid
  • 3-[Bis(2-hydroxyethyl)sulfamoyl]toluene
  • 3-[Bis(2-hydroxyethyl)sulfamoyl]phenol

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which provides unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAROEOXRAJEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274422
Record name 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-11-1
Record name NSC60299
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(2-hydroxyethyl)-3-carboxybenzenesulfonamide
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